N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)10(14)13-11-9(5-12)7(3)8(4)15-11/h6H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFGZGJWXIVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Intermediate Method
The most widely reported approach involves converting 2-methylpropanoic acid to its corresponding acyl chloride, followed by nucleophilic substitution with 3-cyano-4,5-dimethylthiophen-2-amine.
Step 1: Synthesis of 2-Methylpropanoyl Chloride
2-Methylpropanoic acid reacts with thionyl chloride (SOCl₂) in toluene at 105°C for 16 hours. The reaction mechanism proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride:
Key parameters:
-
Solvent : Toluene (anhydrous)
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Molar ratio : 1:1.4 (acid:SOCl₂)
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Temperature : 105°C
Step 2: Amidation with 3-Cyano-4,5-dimethylthiophen-2-amine
The acyl chloride is reacted with the amine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature:
Key parameters:
Direct Coupling Using Carbodiimide Reagents
Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). This route avoids handling corrosive acyl chlorides but requires stringent moisture control.
Reaction Scheme :
Conditions :
-
Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Yield : 60–75% (lower than acyl chloride method due to side reactions)
Optimization of Critical Parameters
Solvent Selection
| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Efficiency |
|---|---|---|---|
| Toluene | 110 | 2.4 | High (acyl chloride) |
| THF | 66 | 7.5 | Moderate (amide) |
| DCM | 40 | 9.1 | Low (coupling agents) |
Toluene is optimal for acyl chloride synthesis due to its high boiling point and low polarity, which minimizes side reactions.
Temperature and Time
-
Acyl chloride formation : 105°C for 16 hours ensures complete conversion.
-
Amidation : Prolonged stirring (18 hours) at room temperature improves yield by ensuring full amine participation.
Workup and Purification
Extraction and Washing
Chromatographic Purification
Silica gel chromatography with ethyl acetate/heptane gradients (0–75%) achieves >95% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Acyl chloride | 85 | 99 | Low | High |
| Carbodiimide coupling | 75 | 95 | High | Moderate |
| Microwave-assisted | 80* | 98* | Moderate | Limited |
*Estimated from analogous reactions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Enzyme Inhibition : N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For instance, it has shown potential as a 5-lipoxygenase inhibitor, which is significant in inflammatory processes .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural motifs are believed to contribute to this bioactivity, making it a candidate for further exploration in antimicrobial research .
- Anti-inflammatory Effects : Computational docking studies have indicated that the compound may possess anti-inflammatory properties, warranting further investigation into its therapeutic potential .
Applications in Medicinal Chemistry
This compound has several potential applications in medicinal chemistry:
- Drug Development : Due to its enzyme inhibition capabilities, this compound could be optimized for developing new anti-inflammatory drugs.
- Antimicrobial Agents : Its promising antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
- Cancer Research : Given its potential cytotoxic effects against cancer cell lines, further studies could explore its role in cancer treatment strategies.
Case Studies and Research Findings
Several studies have highlighted the significance of compounds with similar structures:
- A study published in Molecular Diversity demonstrated the synthesis of related compounds and their evaluation as 5-lipoxygenase inhibitors, suggesting that modifications to the thiophene ring can enhance biological activity .
- Another research article discussed the antimicrobial efficacy of thiophene-based compounds against Escherichia coli and Staphylococcus aureus, providing insights into structure-activity relationships that could inform future drug design efforts.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide and its analogs:
Key Observations:
Structural Impact on Lipophilicity: The target compound’s 2-methylpropanamide group likely enhances lipophilicity compared to polar substituents like chlorophenyl (CAS 5546-46-3) or methoxyphenoxy (CAS 900763-05-5). This property could improve membrane permeability in biological systems .
Functional Group Influence on Bioactivity :
- Chlorophenyl and nitro groups (e.g., CAS 5546-46-3 and CAS 900763-82-8) are associated with pesticidal activity, possibly due to electron-withdrawing effects enhancing target binding .
- The methoxy group in CAS 900763-05-5 may reduce toxicity while maintaining efficacy, a common strategy in drug design .
Thermal and Physical Properties :
- Higher boiling points in nitro-substituted analogs (e.g., 617.9°C in CAS 900763-82-8) suggest stronger intermolecular forces compared to the target compound .
Research Findings and Implications
- Agrochemical Potential: Analogs with chlorophenyl or triazole groups demonstrate activity against pests like the cowpea aphid, implying that the target compound’s lipophilic profile could synergize with similar mechanisms .
- Synthetic Challenges: Cyclization reactions (e.g., thieno[2,3-b]pyridine formation in ) highlight the versatility of the thiophene core but also underscore the need for precise reaction conditions to avoid impurities .
- Unresolved Questions : The target compound’s exact bioactivity and optimal substituent combinations remain unexplored, warranting further studies on structure-activity relationships.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thienyl group , a cyano group , and a propanamide moiety , which contribute to its distinct chemical behavior. The molecular formula is , and it possesses notable physical properties that influence its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 25 µg/mL | Disruption of cell wall synthesis |
| Staphylococcus aureus | 15 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 30 µg/mL | Membrane disruption |
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, suggesting it may interact with cellular pathways involved in cell survival and proliferation.
Table 2: Anticancer Activity in Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 18.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Inhibition of angiogenesis |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Antibacterial Efficacy : A recent study demonstrated that this compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses.
- Cancer Treatment Study : In a xenograft model using human tumor cells, treatment with this compound resulted in a marked reduction in tumor size compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpropanamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves functionalization of a thiophene precursor. A plausible route includes:
Thiophene Ring Functionalization : Introduce cyano and methyl groups via nucleophilic substitution or condensation reactions using reagents like trimethylsilyl cyanide (TMSCN) and methyl iodide under controlled pH .
Amide Coupling : React the substituted thiophene with 2-methylpropanoyl chloride in anhydrous conditions, using a catalyst such as DCC (N,N'-dicyclohexylcarbodiimide) .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixture) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions on the thiophene ring and propanamide moiety. Key signals include:
- Thiophene protons: δ 6.8–7.2 ppm (aromatic region).
- Cyano group: Indirect confirmation via adjacent proton splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- pH Stability : Incubate in buffers (pH 2–12) for 24 hours; quantify intact compound using UV-Vis spectroscopy (λ_max ~280 nm) .
Advanced Research Questions
Q. How can experimental design principles optimize reaction yields and minimize byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Model interactions between variables. For example, a Central Composite Design (CCD) revealed that increasing temperature (60–80°C) and catalyst (5–10 mol%) maximizes yield while reducing side reactions (e.g., hydrolysis of the cyano group) .
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and refine models .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via -NMR to determine rate constants. For example, substitution at the thiophene 3-position follows second-order kinetics, suggesting a bimolecular mechanism .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states and charge distribution. The cyano group’s electron-withdrawing effect destabilizes the thiophene ring, enhancing electrophilicity at adjacent positions .
- Isotopic Labeling : Use -labeled reagents to track bond formation/cleavage in situ .
Q. How can researchers resolve contradictions in reported solubility and bioavailability data?
- Methodological Answer :
- Solubility Analysis : Compare experimental protocols (e.g., shake-flask vs. HPLC methods). For instance, discrepancies in aqueous solubility (0.1–1.2 mg/mL) may arise from pH variations or impurities .
- Bioavailability Studies : Use Caco-2 cell monolayers to measure permeability (P). Conflicting data may stem from differences in assay conditions (e.g., serum protein binding) .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
